Cas no 34404-79-0 (methyl 2-cyano-2-(2-methylphenyl)acetate)

34404-79-0 structure
상품 이름:methyl 2-cyano-2-(2-methylphenyl)acetate
methyl 2-cyano-2-(2-methylphenyl)acetate 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetic acid, α-cyano-2-methyl-, methyl ester
- methyl 2-cyano-2-(2-methylphenyl)acetate
- 2-Cyano-2-(2-methylphenyl)acetic acid methyl ester
-
- 인치: 1S/C11H11NO2/c1-8-5-3-4-6-9(8)10(7-12)11(13)14-2/h3-6,10H,1-2H3
- InChIKey: KOCWSGMEIMMVBG-UHFFFAOYSA-N
- 미소: O(C)C(C(C#N)C1C=CC=CC=1C)=O
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 3
- 복잡도: 253
- 소수점 매개변수 계산 참조값(XlogP): 2.1
- 토폴로지 분자 극성 표면적: 50.1
methyl 2-cyano-2-(2-methylphenyl)acetate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180882-10.0g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 10.0g |
$2638.0 | 2023-02-16 | |
Enamine | EN300-180882-2.5g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 2.5g |
$1202.0 | 2023-09-19 | |
Enamine | EN300-180882-1.0g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-180882-5.0g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 5.0g |
$1779.0 | 2023-02-16 | |
Enamine | EN300-180882-5g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 5g |
$1779.0 | 2023-09-19 | |
1PlusChem | 1P0292AL-5g |
methyl2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 5g |
$2261.00 | 2023-12-17 | |
1PlusChem | 1P0292AL-10g |
methyl2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 10g |
$3323.00 | 2023-12-17 | |
1PlusChem | 1P0292AL-500mg |
methyl2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 500mg |
$656.00 | 2023-12-17 | |
1PlusChem | 1P0292AL-2.5g |
methyl2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 2.5g |
$1548.00 | 2023-12-17 | |
Enamine | EN300-180882-0.5g |
methyl 2-cyano-2-(2-methylphenyl)acetate |
34404-79-0 | 95% | 0.5g |
$480.0 | 2023-09-19 |
methyl 2-cyano-2-(2-methylphenyl)acetate 관련 문헌
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
34404-79-0 (methyl 2-cyano-2-(2-methylphenyl)acetate) 관련 제품
- 2171666-55-8(4-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid)
- 2378344-14-8(Ethyl 2-[5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate)
- 1031668-96-8(1-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 416869-66-4(1-methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine)
- 2229494-16-8(3-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxy-2-methylpropanoic acid)
- 89288-22-2((2S)-2-Amino-3-(4-nitrophenyl)-1-propanol)
- 1806815-99-5(2-Amino-3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine)
- 1240590-78-6(N-Isobutyl-N-[(2E)-3-(4-methoxyphenyl)prop-2-enyl]amine)
- 1366499-62-8((3S)-3-(2-bromothiophen-3-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 2171694-47-4(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylazetidine-2-carboxylic acid)
추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량
